Structural Scaffold Differentiation: Amide-Linked m-Phenyl-Thiazole vs. Ester-Linked or Directly-Attached Thiazolyl-Coumarin Analogs
CAS 361994-80-1 is architecturally differentiated from the most closely related purchasable analogs by three simultaneous structural features whose combination is absent in comparator compounds. Versus the thiazolyl-coumarin ester derivatives (e.g., coumarin-thiazolyl esters evaluated as DNA gyrase inhibitors [1]), the target compound contains an amide bond at the 3-position of the coumarin rather than an ester linkage, conferring superior hydrolytic stability—amide coumarin derivatives have been explicitly prioritized over ester analogs in medicinal chemistry campaigns for this reason [2]. Versus directly 3-thiazolyl-substituted coumarins such as 3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one (CAS 106578-02-3), which lack the carboxamide spacer , the target compound introduces a meta-phenyl carboxamide bridge that extends the molecular geometry and alters the spatial relationship between the thiazole and coumarin pharmacophores. Versus the closest cataloged structural analog, 2-oxo-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide (MW 424.5) , the target compound features a 2-methyl substituent on the thiazole ring instead of a 2-phenyl group, reducing molecular weight by 14.6% (362.4 vs. 424.5 g/mol) and eliminating an additional aromatic ring that could introduce π-stacking off-target interactions. These structural distinctions are not cosmetic; published SAR on 2-oxo-2H-chromene-3-carboxamide derivatives demonstrates that the identity of the amide substituent directly governs enzyme inhibitory activity and selectivity [2].
| Evidence Dimension | Structural architecture (linker type, substitution pattern, molecular connectivity) |
|---|---|
| Target Compound Data | Amide-linked; meta-phenyl bridge; 2-methyl-thiazole at N-phenyl position; MW 362.4; C20H14N2O3S |
| Comparator Or Baseline | (a) Ester-linked thiazolyl-coumarins; (b) Direct 3-thiazolyl-coumarins (e.g., CAS 106578-02-3); (c) 2-oxo-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide (MW 424.5, C25H16N2O3S); (d) 6-bromo-2-oxo-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide (MW 503.37, C25H15BrN2O3S) |
| Quantified Difference | Amide vs. ester bond (hydrolytic stability advantage); 14.6% lower MW vs. 2-phenyl-thiazole analog (362.4 vs. 424.5); absence of Br substituent vs. brominated analog (MW 362.4 vs. 503.37); meta-phenyl spacer vs. direct thiazole-coumarin attachment in 3-thiazolyl-coumarins |
| Conditions | Structural comparison based on published molecular formulas and chemical supplier catalog data; SAR context from published coumarin-3-carboxamide studies |
Why This Matters
The unique three-point pharmacophore ensures that experimental results obtained with this specific compound cannot be extrapolated from any single commercially available analog, making it a non-substitutable research tool for SAR and target-engagement studies.
- [1] Scilit. Novel coumarin-thiazolyl ester derivatives as potential DNA gyrase Inhibitors: Design, synthesis, and antibacterial activity. https://www.scilit.net/publications/ (accessed 2026-04-29). View Source
- [2] Yamaguchi Y, Nishizono N, Kobayashi D, Yoshimura T, Wada K, Oda K. Evaluation of Synthesized Ester or Amide Coumarin Derivatives on Aromatase Inhibitory Activity. Biol Pharm Bull. 2020;43(8):1179-1187. doi:10.1248/bpb.b20-00035. View Source
